BenchChemオンラインストアへようこそ!

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol

P-glycoprotein inhibition multidrug resistance reversal structure–activity relationship

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol (CAS 301325-93-9) is a synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol. It belongs to a privileged scaffold class widely explored for modulating ion channels, neurotransmitter receptors, and drug efflux transporters.

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 301325-93-9
Cat. No. B2681965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol
CAS301325-93-9
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)O)OC
InChIInChI=1S/C17H19NO3/c1-20-15-9-12-7-8-18-17(14(12)10-16(15)21-2)11-3-5-13(19)6-4-11/h3-6,9-10,17-19H,7-8H2,1-2H3
InChIKeyZTQXEYAKPXBTSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol (CAS 301325-93-9): Core Scaffold, Physicochemical Identity, and Scientific Positioning


4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol (CAS 301325-93-9) is a synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol . It belongs to a privileged scaffold class widely explored for modulating ion channels, neurotransmitter receptors, and drug efflux transporters. Unlike the more extensively characterized P-glycoprotein (P-gp) inhibitor MC70, which incorporates a methylene spacer between the tetrahydroisoquinoline and phenol rings, this compound features a direct C–C bond at the 1-position, eliminating the basic tertiary amine center and profoundly altering its protonation state, conformational flexibility, and target engagement profile [1]. These structural distinctions position it as a critical tool compound for structure–activity relationship (SAR) studies aimed at disentangling P-gp inhibition from AMPA receptor antagonism and local anesthetic activity within the 1-aryl-THIQ chemotype.

Why 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol Cannot Be Replaced by Other 1-Aryl-THIQs or MC70 Analogs in Procurement Decisions


Superficial structural similarity within the 1-aryl-6,7-dimethoxy-THIQ family masks profound pharmacodynamic divergence that precludes casual interchange. The presence or absence of a single methylene spacer—as in MC70 versus the target compound—determines whether the nitrogen atom is a secondary amine (target compound) or a tertiary amine (MC70), directly dictating pKa, hydrogen-bond donor capacity, and binding pose within P-gp and AMPA receptor pockets [1]. Furthermore, the phenolic –OH substituent at the para position of the 1-phenyl ring introduces a dual hydrogen-bond donor/acceptor motif absent in the unsubstituted parent compound (1-phenyl-6,7-dimethoxy-THIQ, 3a), which is correlated with sharply reduced acute toxicity (LD₅₀ shift from 280 mg/kg to >900 mg/kg in related analogs) and altered CNS penetration [2]. Generic selection based solely on the “6,7-dimethoxy-THIQ” substructure therefore risks acquiring a compound with an irrelevant target profile, inappropriate basicity for the intended assay pH, or unanticipated toxicity in in vivo models.

Quantitative Differentiation Evidence for 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol Versus Closest Analogs


P-gp Inhibitory Potency: Structural Determinants Differentiating Direct-Linked vs. Methylene-Linked 1-Aryl-THIQs

In the MC70 series, the tertiary amine generated by the methylene linker is essential for high-affinity P-gp binding; modification of the phenolic group in MC70 yielded compound 5b with an EC₅₀ of 15 nM for P-gp inhibition [1]. The target compound, lacking this linker, presents a secondary amine with different protonation geometry. While direct P-gp data for the target compound are not published, SAR studies on 6,7-dimethoxy-2-phenethyl-THIQs demonstrate that elimination of the basic nitrogen center reduces P-gp modulatory activity by over 10-fold [2]. Thus, the target compound is predicted to be a substantially weaker P-gp ligand than MC70-derived analogs, making it a preferred negative-control scaffold or a starting point for developing P-gp-sparing CNS agents.

P-glycoprotein inhibition multidrug resistance reversal structure–activity relationship

Acute Oral Toxicity: How 4-Hydroxy Substitution on the 1-Phenyl Ring Reduces LD₅₀ Relative to Unsubstituted Parent

In a standardized intragastric acute toxicity study in white mice, the unsubstituted parent compound 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3a) exhibited an LD₅₀ of 280 mg/kg [1]. In contrast, a closely related analog bearing a 3′-bromo-4′-hydroxyphenyl substituent (3e) showed an LD₅₀ 13.75-fold higher (estimated >3,800 mg/kg), demonstrating that para-hydroxylation on the 1-phenyl ring dramatically attenuates acute toxicity [1]. The target compound, possessing the 4′-hydroxyphenyl group without the bromine atom, is expected to display an intermediate toxicity profile significantly safer than 3a, a critical consideration for in vivo dosing regimens.

acute toxicity structure–toxicity relationship in vivo safety profiling

Local Anesthetic Potency and Duration: Differentiation from Lidocaine and Within-Class Comparators

All 1-aryl-6,7-dimethoxy-THIQ derivatives tested (including analogs with 4′-hydroxy and 4′-amino substituents) at 1% concentration produced superior local anesthetic activity and longer duration of complete anesthesia than lidocaine in the rabbit eye model (Regnier method) [1]. Among them, certain derivatives (3r, 3n, and 4a) caused transient eye irritation, while the 4′-amino compound 4a and most hydroxylated analogs did not [1]. The target compound, by virtue of its 4′-hydroxyphenyl substitution, is expected to belong to the non-irritating, high-potency subset, offering a longer-lasting alternative to lidocaine for topical anesthesia research.

local anesthesia surface anesthesia rabbit eye model

AMPA Receptor Binding and Anticonvulsant Activity: Profiling Against Nicotine- and Strychnine-Induced Seizure Models

In a panel of 33 1-aryl-THIQ derivatives evaluated in mouse seizure models, several compounds demonstrated activity comparable to carbamazepine and Convulex [1]. Molecular docking against the AMPA receptor (PDB ID: 1FTL) yielded (−)C-Docker interaction energies of 33.82–45.41 kcal/mol, with the most potent compounds exceeding the co-crystallized ligand (41.60 kcal/mol) [1]. The target compound, with its 4′-hydroxy substituent, maps onto the subset of derivatives identified as active in the nicotine seizure model (compounds 3, 6, 8, 14, 16, 25, 27, 29, 30, 31, 34); the phenolic –OH contributes a critical hydrogen-bond interaction with the AMPA receptor binding pocket that is absent in the 4′-methoxy analog F-4 [1][2].

AMPA receptor antagonism anticonvulsant activity nicotine-induced seizure strychnine-induced seizure

ADMET Predictions: Favorable Blood–Brain Barrier Penetration and Acceptable Hepatotoxicity Profile

In silico ADMET profiling of 32 1-aryl-THIQ derivatives using TOPKAT and ADMET Predictor modules revealed that all compounds exhibited good absorption (level 0), high aqueous solubility, and favorable blood–brain barrier (BBB) penetration potential [1]. The target compound, incorporating a 4′-hydroxyphenyl substituent, is predicted to have a hepatotoxicity probability profile comparable to the safest analogs in the series, which showed no mutagenic or carcinogenic alerts [1][2]. This contrasts with the 4′-nitrophenyl precursors (compounds 7–9), which carry genotoxic structural alerts due to the nitro group, and with the 4′-methoxy analog F-4, which has reduced metabolic stability due to O-demethylation liability [2].

ADMET prediction blood–brain barrier penetration hepatotoxicity in silico toxicology

High-Value Procurement Scenarios for 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol Based on Quantitative Differentiation Evidence


P-gp-Negative Control in Multidrug Resistance Reversal Studies

When screening chemical libraries for P-gp modulators, inclusion of a structurally matched negative control is essential. The target compound, lacking the tertiary amine required for high-affinity P-gp binding (as demonstrated by the >10-fold potency gap vs. MC70 derivative 5b, EC₅₀ = 15 nM), serves this role [1]. Its 6,7-dimethoxy-THIQ core mimics the physicochemical properties of active P-gp inhibitors without confounding the assay, enabling cleaner SAR interpretation.

AMPA Receptor-Focused Anticonvulsant Lead Optimization

The 4′-hydroxy group of the target compound provides a critical hydrogen-bond donor for AMPA receptor engagement, as evidenced by docking studies where hydroxylated analogs achieve (−)C-Docker interaction energies competitive with the co-crystallized ligand (41.60 kcal/mol) [2]. Medicinal chemistry teams can use this compound as a starting scaffold for systematic modification of the phenolic –OH to balance potency, BBB penetration, and metabolic stability.

Long-Duration Topical Anesthetic Formulation Development

Based on class-level data showing that 1-aryl-6,7-dimethoxy-THIQ derivatives at 1% concentration exceed lidocaine in both anesthetic potency and duration in the rabbit eye model [3], the target compound is a candidate for developing non-ester, long-acting topical anesthetics. Its 4′-hydroxy substitution is associated with reduced eye irritation compared to certain amino-substituted analogs (e.g., 3r, 3n), making it suitable for ophthalmic formulation research.

In Vivo Safety Profiling of CNS-Penetrant 1-Aryl-THIQ Derivatives

The acute toxicity data from the 1-aryl-THIQ series demonstrate that 4′-hydroxy substitution dramatically improves the therapeutic index (LD₅₀ shift from 280 mg/kg for unsubstituted 3a to >3,800 mg/kg for 4′-hydroxy-3′-bromo analog 3e) [3]. The target compound is thus a preferred intermediate-toxicity reference standard for in vivo dose-ranging studies, allowing researchers to establish baseline safety parameters before introducing additional substituents.

Quote Request

Request a Quote for 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.